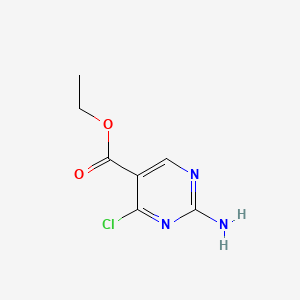

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

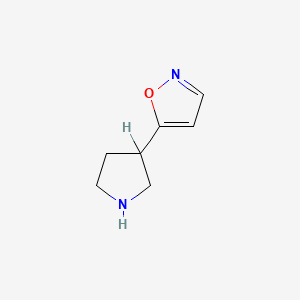

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is an organic compound with the molecular formula C7H8ClN3O2 . It is a derivative of the pyrimidine group .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has a molecular weight of 201.61 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a complexity of 191 .Aplicaciones Científicas De Investigación

Anti-inflammatory and Anti-microbial Activities: Synthesized derivatives of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate have been screened for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).

Inhibitor of Gene Expression: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate analogues have been tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (M. Palanki et al., 2002).

Microwave-mediated Synthesis: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is used in microwave-mediated regioselective synthesis under solvent-free conditions for producing novel pyrimido[1,2-a]pyrimidines (J. V. Eynde et al., 2001).

Synthesis of Thiazolopyrimidines: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate derivatives are synthesized for creating thiazolopyrimidines and related compounds (S. Sherif et al., 1993).

Polymer-assisted Synthesis: This compound has been used in the polymer-assisted synthesis of various ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates (J. V. Eynde et al., 2003).

Anticancer Research: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate derivatives are explored for potential use in breast cancer treatment (E. Gad et al., 2020).

Antioxidant Agents: Novel derivatives of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate have been synthesized and evaluated for their antioxidant activity (D. Asha et al., 2009).

Safety And Hazards

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is associated with some safety hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propiedades

IUPAC Name |

ethyl 2-amino-4-chloropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXMRTNJTHNBJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)